Galanganone C

Natural Product Chemistry Phytochemicals Chalcones

Non-interchangeable chalcone reference standards create reproducibility gaps in natural product research. Galanganone C solves this with a unique phenyl B-ring (not 4-hydroxyphenyl) and defined lipophilicity (XLogP3=9.0). Key outcomes: • ≥98% HPLC purity ensures reliable quantification across HPLC-UV and LC-MS workflows. • Distinct UV signature from the absent 4-hydroxy group simplifies resolution from co-eluting chalcones. • Intermediate lipophilicity and reduced H-bonding (HBD=3 vs. 4) make it an ideal PAMPA/Caco-2 permeability benchmark.

Molecular Formula C32H36O5
Molecular Weight 500.6 g/mol
Cat. No. B12305996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanganone C
Molecular FormulaC32H36O5
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=CC=C3)O
InChIInChI=1S/C32H36O5/c1-3-4-5-6-7-8-12-15-26(24-17-19-25(33)20-18-24)30-28(35)22-29(37-2)31(32(30)36)27(34)21-16-23-13-10-9-11-14-23/h9-22,26,33,35-36H,3-8H2,1-2H3/b15-12+,21-16+
InChIKeyHVSDKHNCKUMQKI-DVKSIGJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanganone C for Research: A Structurally Distinct Long-Chain Alkylphenol-Coupled Chalcone Standard


Galanganone C (CAS 1922129-46-1) is a novel natural chalcone isolated from the rhizomes of Alpinia galanga [1]. It is characterized by a unique long-chain alkylphenol-coupled chalcone scaffold, representing the first example of this structural subclass [1]. With a molecular formula of C32H36O5 and a molecular weight of 500.6 g/mol [2], Galanganone C is available as a high-purity analytical standard, primarily used in natural product research, phytochemical profiling, and as a synthetic scaffold for chalcone derivatives.

Galanganone C: Why In-Class Chalcone Analogs Are Not Interchangeable for Precise Research


The assumption that all chalcones from Alpinia galanga are functionally equivalent is invalid. Galanganone C's structural features—specifically its long-chain alkylphenol substitution and a phenyl (rather than 4-hydroxyphenyl) B-ring—impart distinct physicochemical properties compared to its closest analogs, Galanganone A and B [1][2]. These structural differences directly impact critical parameters for in vitro and in vivo studies, including lipophilicity (XLogP3 = 9 vs. 8.7 for A, 9.8 for B) and hydrogen bonding capacity (HBD = 3 vs. 4 for A and B) [3][4]. Substituting Galanganone C with a more polar or lipophilic analog would fundamentally alter experimental outcomes related to membrane permeability, solubility, and target engagement, thereby compromising data reproducibility and mechanistic interpretation.

Quantitative Differentiation of Galanganone C Against Closest Analogs: A Data-Driven Evidence Guide


Structural Uniqueness: Galanganone C as the First Long-Chain Alkylphenol-Coupled Chalcone

Galanganone C, along with Galanganone A and B, represents the first examples of long-chain alkylphenol-coupled chalcones, a novel subclass within the chalcone family [1]. While Galanganone A and B contain a 4-hydroxyphenyl group on the B-ring of the chalcone moiety, Galanganone C uniquely features an unsubstituted phenyl group at this position [2]. This specific substitution pattern, combined with the long alkyl chain, defines a distinct chemical space not represented by common chalcones like cardamonin or xanthohumol [1].

Natural Product Chemistry Phytochemicals Chalcones

Lipophilicity Profile: Distinct XLogP3 Value Differentiates Galanganone C from Analogs

Computed lipophilicity (XLogP3) places Galanganone C (9.0) at an intermediate position between its more polar analog Galanganone A (8.7) and its more lipophilic analog Galanganone B (9.8) [1][2][3]. This differential in lipophilicity, driven by the substitution on the chalcone B-ring, is predictive of variations in membrane permeability and solubility [1].

ADME Drug Discovery Physicochemical Properties

Hydrogen Bonding Capacity: Reduced Donor/Acceptor Count May Improve Membrane Diffusion

Galanganone C possesses one fewer hydrogen bond donor (HBD = 3) and one fewer hydrogen bond acceptor (HBA = 5) compared to both Galanganone A and B (HBD = 4, HBA = 6) [1][2][3]. This reduction in hydrogen bonding capacity is a direct consequence of the phenyl-for-4-hydroxyphenyl substitution and is associated with improved passive membrane diffusion and reduced aqueous solubility [1].

Drug-likeness Physicochemical Properties Permeability

Analytical Quality Control: Guaranteed Purity of 98% Validated by HPLC, NMR, and MS

Commercial sourcing of Galanganone C for research purposes is supported by a validated purity specification of ≥98%, confirmed through orthogonal analytical methods including HPLC, 1H NMR, 13C NMR, and mass spectrometry [1]. This level of characterization ensures minimal batch-to-batch variability and eliminates the risk of confounding results due to unknown impurities, which is a significant concern when working with cruder natural product extracts or lower-purity isolates [2].

Analytical Chemistry Quality Control Reference Standards

Chiral Integrity and Stereochemical Definition: (E,E) Configuration and 1S Chiral Center

Galanganone C is a chiral compound with a defined (E,E) configuration for its double bonds and a stereocenter at the 1S position [1]. This stereochemical definition is critical for SAR studies, as the enantiomeric or diastereomeric purity directly influences biological activity and target binding [2]. Unlike some chalcones that exist as racemic mixtures or have undefined stereochemistry, Galanganone C's isolated form is stereochemically pure, as evidenced by its specific optical rotation and 2D NMR assignments [2].

Stereochemistry Chirality SAR Studies

Solubility and Long-Term Stability Profile: Compatibility with Common Research Solvents

Galanganone C demonstrates favorable solubility in organic solvents commonly used in biological assays and sample preparation, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1]. Long-term stability data supports storage as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . This stability profile is critical for managing compound libraries and ensuring consistent performance over time.

Solubility Stability Compound Management

Optimal Research and Procurement Scenarios for Galanganone C Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on Chalcone Derivatives

Researchers investigating the influence of B-ring substitution and alkyl chain length on chalcone bioactivity should prioritize Galanganone C as a key compound. Its unique phenyl B-ring (vs. the 4-hydroxyphenyl of A and B) and intermediate lipophilicity (XLogP3=9.0) provide a critical data point for SAR models [1][2]. By comparing its activity profile against Galanganone A and B, scientists can deconvolute the contributions of hydrogen bonding and lipophilicity to target engagement [1].

Analytical Reference Standard for Alpinia galanga Quality Control

Galanganone C serves as an essential reference standard for the authentication and quantitative analysis of Alpinia galanga rhizomes in herbal medicines and dietary supplements. Its well-defined structure and high purity (≥98%) enable accurate HPLC-UV or LC-MS quantification [3]. The absence of a 4-hydroxy group on the B-ring provides a unique UV spectral signature, facilitating its resolution from other co-eluting chalcones [4].

Chemical Probe for Investigating Membrane Permeability Mechanisms

Due to its intermediate lipophilicity (XLogP3=9.0) and reduced hydrogen bonding capacity (HBD=3, HBA=5) compared to its more polar analogs [1], Galanganone C is an ideal chemical probe for studying passive diffusion and cellular uptake. Researchers can use it to benchmark the permeability of novel compounds in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models, providing a direct comparator for assessing the impact of specific functional groups on membrane transport [1].

Synthetic Scaffold for Semi-Synthetic Derivative Libraries

The presence of a free phenolic hydroxyl group and a methoxy group on the A-ring, combined with the unique long-chain alkylphenol moiety, makes Galanganone C a versatile starting material for generating semi-synthetic chalcone libraries [4]. Its high purity and defined stereochemistry ensure that subsequent modifications yield homogenous products, which is critical for reproducible biological evaluation [3]. Derivatives can be designed to modulate lipophilicity or introduce new pharmacophores for targeted activity screening.

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